2,4,6-Trifluoropyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2,4,6-trifluoropyrimidine derivatives involves several chemical reactions, highlighting the versatility and reactivity of the pyrimidine ring. For instance, the reaction of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide leads to Michael-like 1,4-conjugate hydrocyanation products, which are precursors to trifluoromethylated pyrimidine derivatives (Sukach et al., 2015). Additionally, the regiospecific synthesis of 4-trifluoro(chloro)-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines from certain ketones and hydrazine pyrimidines has been reported (Zanatta et al., 2003).
Molecular Structure Analysis
The molecular structure of 2,4,6-trifluoropyrimidine derivatives can be influenced by intramolecular interactions, such as C–F···C=O interactions, which may stabilize certain conformations. These structural aspects are crucial for understanding the compound's reactivity and properties (Sukach et al., 2015).
Chemical Reactions and Properties
2,4,6-Trifluoropyrimidine undergoes nickel-assisted carbon-fluorine bond activation, showcasing its potential for forming new pyrimidine and pyrimidinone derivatives. This regioselective activation highlights the reactivity of the C-F bond in the presence of nickel catalysts and ligands, leading to novel compounds with potential applications (Braun et al., 1999).
Physical Properties Analysis
The physical properties of 2,4,6-trifluoropyrimidine derivatives, such as solubility, thermal stability, and dielectric constant, can be tailored by the introduction of different substituents. For example, fluorinated polyimides derived from novel diamine monomers exhibit good solubility in organic solvents, low dielectric constants, and high thermal stability, making them suitable for applications in electronics and materials science (Madhra et al., 2002).
Chemical Properties Analysis
The chemical properties of 2,4,6-trifluoropyrimidine, such as reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are central to its applications in synthetic organic chemistry. The activation of the C-F bond and subsequent reactions offer pathways to a wide range of functionalized pyrimidine derivatives (Braun et al., 1999).
Scientific Research Applications
Synthesis and Chemical Properties
Core Scaffold for Synthesis of Functionalized Pyrimidine Systems : 5-Chloro-2,4,6-trifluoropyrimidine serves as a scaffold for the synthesis of polyfunctional pyrimidine systems. However, its use is limited due to the need for purification to remove the 2-substituted regioisomer before further reactions (Parks et al., 2008).
Carbon-Fluorine Bond Activation : Nickel-assisted activation of the C-F bond in 2,4,6-trifluoropyrimidine leads to the formation of novel pyrimidine and pyrimidinone derivatives (Braun et al., 1999).
Solvatofluorochromism Studies : Investigation of solvatofluorochromism in 2,4,6-triarylpyrimidine derivatives to understand their emission properties in various solvents, which is significant in photophysical research (Rodríguez-Aguilar et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4,6-trifluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3N2/c5-2-1-3(6)9-4(7)8-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSYSQNAPGMSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219876 | |
Record name | 2,4,6-Trifluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluoropyrimidine | |
CAS RN |
696-82-2 | |
Record name | 2,4,6-Trifluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trifluoropyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trifluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trifluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.